![molecular formula C19H18N4O2 B2695982 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone CAS No. 2177366-05-9](/img/structure/B2695982.png)
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone
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Overview
Description
Scientific Research Applications
Catalytic Applications
A study detailed the synthesis of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl. This complex was found to be a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).
Drug Discovery and Pharmaceutical Applications
Research on benzotriazole derivatives revealed their efficiency as ligands in copper-catalyzed O-arylation leading to diverse benzoxazoles. This pathway's advantages include easily available materials, a cheap catalyst, a highly stable ligand, and high product yield, which are beneficial for pharmaceutical synthesis (Singh et al., 2017).
Material Science and Dye Synthesis
A study on the synthesis of novel phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes showcased their enhanced photostability and fluorescence properties, with applications in dyeing and material sciences (Jadhav et al., 2018).
Antibacterial and Antifungal Applications
Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some compounds exhibited moderate activity against Bacillus subtilis and Candida albicans, with excellent anticonvulsant activity also observed (Rajasekaran et al., 2006).
Safety and Hazards
Mechanism of Action
Azetidines
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are known to have a wide range of biological activities and are used as building blocks in drug discovery .
Triazoles
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties .
Benzoyl groups
The presence of a benzoyl group (benzyloxy) in a molecule often contributes to its lipophilicity, which can influence its pharmacokinetic properties, such as absorption and distribution within the body .
properties
IUPAC Name |
(3-phenylmethoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(22-12-17(13-22)23-20-9-10-21-23)16-7-4-8-18(11-16)25-14-15-5-2-1-3-6-15/h1-11,17H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTGZYKKNFGLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole |
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